molecular formula C21H28N2O3S B12191722 1-(3,4-Dimethylphenyl)-4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine

1-(3,4-Dimethylphenyl)-4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine

Cat. No.: B12191722
M. Wt: 388.5 g/mol
InChI Key: KFGXAUKTGHAXOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylphenyl)-4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylphenylamine and 4-methoxy-2,5-dimethylbenzenesulfonyl chloride.

    Formation of Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving the starting materials under controlled conditions.

    Sulfonylation: The final step involves the sulfonylation of the piperazine ring with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in batches.

    Continuous Flow Processing: Employing continuous flow reactors for a more efficient and scalable production process.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of halogenated piperazine derivatives.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in the body.

    Pathways Involved: It may modulate signaling pathways related to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethylphenyl)piperazine: Lacks the sulfonyl and methoxy groups.

    4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazine: Lacks the 3,4-dimethylphenyl group.

Uniqueness

1-(3,4-Dimethylphenyl)-4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine is unique due to the presence of both the 3,4-dimethylphenyl and 4-methoxy-2,5-dimethylbenzenesulfonyl groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H28N2O3S

Molecular Weight

388.5 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazine

InChI

InChI=1S/C21H28N2O3S/c1-15-6-7-19(12-16(15)2)22-8-10-23(11-9-22)27(24,25)21-14-17(3)20(26-5)13-18(21)4/h6-7,12-14H,8-11H2,1-5H3

InChI Key

KFGXAUKTGHAXOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3C)OC)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.